PPARα Activation: N-Octadecylsulfamide vs. N′-Propyl Analog (CC7) — Functional Divergence by >900-fold
N-Octadecylsulfamide demonstrates negligible activation of human PPARα (EC50 > 10⁷ nM), whereas its N′-propyl-substituted analog, N-octadecyl-N′-propylsulfamide (CC7), activates the same receptor with an EC50 of 1.10 × 10⁴ nM [1]. This represents a >900-fold difference in potency, underscoring that the unsubstituted sulfamide moiety is functionally inert at PPARα relative to the N′-alkylated derivative.
| Evidence Dimension | PPARα activation potency (EC50) |
|---|---|
| Target Compound Data | >1.00 × 10⁷ nM |
| Comparator Or Baseline | N-octadecyl-N′-propylsulfamide (CC7): 1.10 × 10⁴ nM |
| Quantified Difference | >900-fold reduction in potency for the unsubstituted parent compound |
| Conditions | Human PPARα activation measured by GST pull-down assay |
Why This Matters
Procurement of the correct sulfamide variant (unsubstituted parent vs. N′-alkylated analog) is critical for experimental outcomes, as the parent compound is functionally silent at PPARα and unsuitable as a metabolic probe.
- [1] BindingDB Entry 50019201. Affinity Data: N-octadecylsulfamide (CHEMBL218794) and N-oleyl-N′-propylsulfamide (CHEMBL374076) EC50 values for human PPARα activation (GST pull-down assay). View Source
